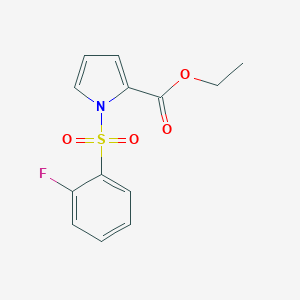
Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate, also known as EFPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrrole derivatives and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting the activity of certain enzymes or proteins. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, this compound has been found to inhibit the proliferation and migration of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has several advantages for lab experiments. It is easy to synthesize and has a high yield. Moreover, this compound exhibits potent biological activities at low concentrations, making it an ideal candidate for drug discovery and development. However, this compound also has some limitations. It is relatively unstable and can degrade over time, which may affect its biological activities. Moreover, this compound may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate. One direction is to investigate the structure-activity relationship of this compound and its analogs to identify more potent compounds with improved biological activities. Another direction is to investigate the in vivo efficacy and safety of this compound in animal models. Moreover, this compound can be used as a lead compound for the development of new drugs for the treatment of cancer and viral infections. Finally, this compound can be used as a tool compound to study the role of COX-2 and topoisomerase II in various biological processes.
Métodos De Síntesis
Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-fluorobenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide to obtain ethyl 2-(2-fluorophenyl)acrylonitrile. This intermediate is further reacted with sulfonyl chloride in the presence of triethylamine to obtain this compound.
Aplicaciones Científicas De Investigación
Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Moreover, this compound has been found to inhibit the replication of HIV-1 virus in vitro.
Propiedades
Número CAS |
180905-85-5 |
|---|---|
Fórmula molecular |
C13H12FNO4S |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12FNO4S/c1-2-19-13(16)11-7-5-9-15(11)20(17,18)12-8-4-3-6-10(12)14/h3-9H,2H2,1H3 |
Clave InChI |
YMKJWDSOMTUNAD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2F |
SMILES canónico |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2F |
Otros números CAS |
180905-85-5 |
Sinónimos |
ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



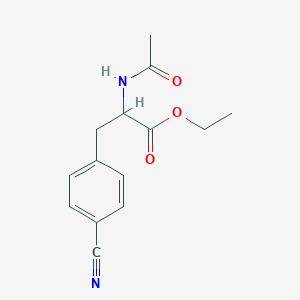
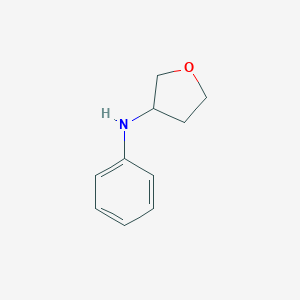
![N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine](/img/structure/B65926.png)
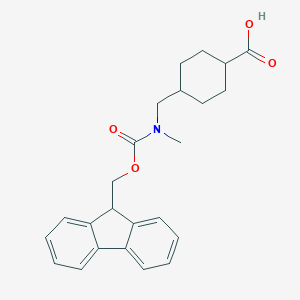
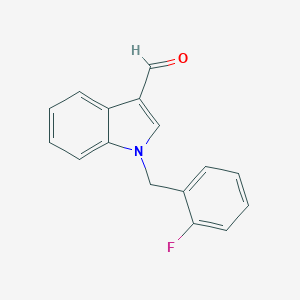
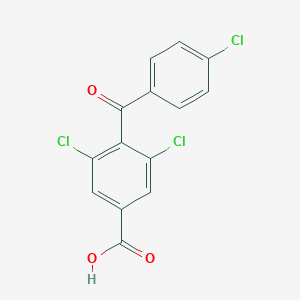
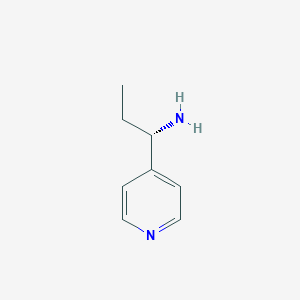
![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)
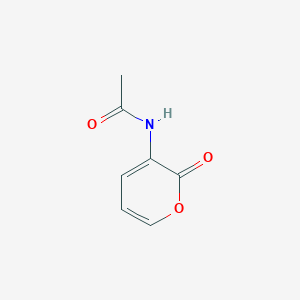
![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)
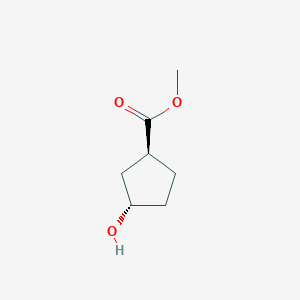
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine](/img/structure/B65945.png)
![4-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B65953.png)